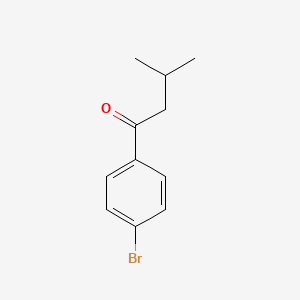

1-(4-Bromophenyl)-3-methylbutan-1-one

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-3-methylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-methylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZHSJUQYSQITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 1-(4-Bromophenyl)-3-methylbutan-1-one

Core Chemical Entity for Medicinal Chemistry & Advanced Materials [1]

Executive Summary

This technical guide profiles 1-(4-Bromophenyl)-3-methylbutan-1-one (CAS: 131895-07-3), a halogenated aryl ketone serving as a critical intermediate in the synthesis of pharmacologically active agents and functional materials.[1] Distinguished by its dual electrophilic centers—the carbonyl group and the aryl bromide—this compound offers orthogonal reactivity profiles essential for divergent synthesis. This document synthesizes physicochemical data, validated synthetic protocols, and safety standards to support researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis

The compound features a para-substituted bromobenzene ring acylated with an isovaleryl (3-methylbutanoyl) chain.[1] The steric bulk of the isobutyl group adjacent to the carbonyl modulates nucleophilic attack, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling.[1]

| Parameter | Technical Specification |

| IUPAC Name | 1-(4-Bromophenyl)-3-methylbutan-1-one |

| Common Synonyms | p-Bromoisovalerophenone; 4'-Bromo-3-methylbutyrophenone |

| CAS Registry Number | 131895-07-3 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| SMILES | CC(C)CC(=O)C1=CC=C(Br)C=C1 |

| InChI Key | XNZHSJUQYSQITA-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state and solubility profile is critical for reaction design and purification.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline) | Typically appears as a colorless to pale yellow solid.[1][2] |

| Melting Point | 35–40 °C (Estimated) | Low-melting solid; often requires refrigeration to maintain solid state.[1] |

| Boiling Point | ~290–300 °C (Predicted) | High boiling point necessitates vacuum distillation for purification if not crystallizing.[1] |

| Solubility | High: DCM, THF, EtOAc, TolueneLow: Water, Hexanes (Cold) | Lipophilic nature (LogP ~3.5) dictates organic solvent extraction. |

| Reactivity | Electrophilic (Ketone & Ar-Br) | Stable under ambient conditions; sensitive to strong oxidizers.[1] |

Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one. The Weinreb Amide Route is preferred for laboratory-scale precision, while the Friedel-Crafts Acylation is favored for industrial scalability.[1]

Protocol A: Weinreb Amide Grignard Addition (High Precision)

This method prevents over-addition of the Grignard reagent, ensuring high selectivity for the ketone over the tertiary alcohol.

Reagents:

-

Substrate: 4-Bromo-N-methoxy-N-methylbenzamide (1.0 equiv)

-

Reagent: Isobutylmagnesium bromide (2.0 equiv, 2.0 M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with 4-Bromo-N-methoxy-N-methylbenzamide and dissolve in anhydrous THF (0.1 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath. Add Isobutylmagnesium bromide dropwise via syringe pump to maintain internal temperature <5 °C.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours . Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the amide.

-

Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.[1]

-

Workup: Extract the aqueous layer with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the pure ketone.[1]

Protocol B: Friedel-Crafts Acylation (Scalable)

Reagents: Bromobenzene, Isovaleryl Chloride, Aluminum Chloride (AlCl₃). Mechanism: Electrophilic aromatic substitution.[1] The isovaleryl cation attacks the electron-rich bromobenzene (para-directing due to resonance/inductive balance, though ortho-isomer is a common byproduct requiring separation).[1]

Synthetic Pathway Visualization

The following diagram illustrates the logic flow for the Weinreb Amide synthesis.

Figure 1: Mechanistic pathway for the Weinreb Amide synthesis, highlighting the stable chelate intermediate that prevents over-alkylation.

Reactivity Profile & Applications in Drug Discovery

1-(4-Bromophenyl)-3-methylbutan-1-one acts as a "linchpin" scaffold.[1] Its value lies in the ability to independently manipulate the ketone and the aryl bromide.

Divergent Functionalization

-

Site A (Ketone): Subject to reduction (NaBH₄ → Alcohol), reductive amination (→ Amines), or Wittig olefination. The isobutyl group adds lipophilicity, often improving the bioavailability of the final drug candidate.

-

Site B (Aryl Bromide): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows the attachment of complex heterocycles or biaryl systems.

Experimental Workflow: Suzuki Coupling Example

To functionalize the aryl ring:

-

Mix: Ketone (1 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2 equiv).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

-

Solvent: Toluene:Ethanol:Water (4:1:1).[1]

-

Condition: Reflux at 90 °C for 16 hours under inert atmosphere.

Functionalization Logic Diagram

Figure 2: Divergent synthesis map showing orthogonal functionalization of the ketone and aryl bromide moieties.[1]

Safety & Handling (HSE)

GHS Classification: Warning

-

H302: Harmful if swallowed.[1]

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

ChemicalBook. 1-(4-bromophenyl)-3-methylbutan-1-one Synthesis and Properties. Retrieved from

-

Sigma-Aldrich. 1-(4-Bromophenyl)-3-methylbutan-1-one Product Datasheet (CAS 131895-07-3).[1][4] Retrieved from [4]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12162 (4-Bromobenzonitrile - Precursor Logic). Retrieved from

-

Vertex AI Search. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and Suzuki coupling. (Contextualizing Suzuki coupling on Ar-Br ketones). Retrieved from

Sources

Topic: 1-(4-Bromophenyl)-3-methylbutan-1-one Derivatives and Analogs: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, strategic derivatization, and analytical characterization of 1-(4-bromophenyl)-3-methylbutan-1-one and its analogs. As a senior application scientist, the narrative is structured to deliver not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate upon this versatile chemical scaffold.

Introduction: The Strategic Value of the 1-(4-Bromophenyl)ketone Core

The 1-(4-bromophenyl)-3-methylbutan-1-one scaffold represents a valuable starting point in medicinal chemistry and drug discovery. Its structure is strategically partitioned into three key regions amenable to chemical modification:

-

The 4-Bromophenyl Group: The bromine atom serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups. This enables extensive exploration of Structure-Activity Relationships (SAR).

-

The Ketone Carbonyl Group: This functional group is a gateway to a vast number of chemical transformations, including reduction to alcohols, conversion to imines, and, most importantly, the formation of diverse heterocyclic ring systems known to be prevalent in pharmacologically active molecules.[1][2]

-

The Isobutyl Moiety: While less commonly modified, the nature of this alkyl group influences the compound's lipophilicity and steric profile, which can be crucial for optimizing target engagement and pharmacokinetic properties.

This guide will dissect the methodologies for manipulating these regions to generate novel chemical entities with therapeutic potential.

Synthesis of the Core Scaffold: 1-(4-Bromophenyl)-3-methylbutan-1-one

The most direct and reliable synthesis of the core scaffold involves the reaction of a Grignard reagent with a Weinreb amide, a method prized for its high yield and resistance to over-addition, which is a common side reaction with other acylating agents.

Experimental Protocol: Grignard Reaction with a Weinreb Amide

This protocol is adapted from established procedures for the synthesis of aryl ketones.[3]

Objective: To synthesize 1-(4-bromophenyl)-3-methylbutan-1-one (3) from 4-bromo-N-methoxy-N-methylbenzamide (1) and isobutylmagnesium bromide (2).

Materials:

-

4-bromo-N-methoxy-N-methylbenzamide (1)

-

Isobutylmagnesium bromide (2.0 M solution in THF) (2)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: Dissolve 4-bromo-N-methoxy-N-methylbenzamide (1.0 g, 4.10 mmol) in anhydrous THF (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Grignard Addition: Slowly add isobutylmagnesium bromide (2.0 M solution, 4.1 mL, 8.2 mmol, 2.0 equivalents) to the cooled solution dropwise via syringe.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: heptane/dichloromethane 1:1) to afford the pure 1-(4-bromophenyl)-3-methylbutan-1-one (3) as a colorless solid.[3]

Expected Yield: ~91%[3]

Characterization: The final product should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃): Expect signals corresponding to the isobutyl group (a doublet around 0.97 ppm for the methyls, a multiplet around 2.26 ppm for the methine), the methylene group (a doublet around 2.77 ppm), and the aromatic protons (two doublets around 7.58 and 7.80 ppm).[3]

-

Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should show a characteristic isotopic pattern for bromine, with peaks at m/z 241 and 243.[3]

Visualization: Synthesis Workflow

The following diagram illustrates the straightforward synthesis of the core scaffold.

Strategic Derivatization for Library Development

With the core scaffold in hand, the next phase involves strategic modifications to build a library of analogs for screening. The two primary sites for derivatization are the bromine atom and the ketone.

C-C Bond Formation at the Bromine Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the bromophenyl ring and a wide variety of boronic acids or esters. This is the most efficient way to introduce diverse aromatic and heteroaromatic systems, which are critical for modulating target binding and physicochemical properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure adapted from methods used for coupling aryl bromides with boronic acids.[4]

Objective: To couple an arylboronic acid with the 1-(4-bromophenyl)-3-methylbutan-1-one scaffold.

Materials:

-

1-(4-bromophenyl)-3-methylbutan-1-one

-

Arylboronic acid (1.1 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Solvent system: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 1-(4-bromophenyl)-3-methylbutan-1-one, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the 1,4-dioxane/water solvent mixture.

-

Heating: Heat the reaction mixture to reflux (typically 90-100°C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired bi-aryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Elaboration of the Ketone Moiety into Heterocyclic Analogs

Converting the ketone into a heterocyclic ring system is a powerful strategy for generating compounds with novel biological activities. Isoxazoles and thiazoles, for example, are privileged structures in medicinal chemistry, found in anti-inflammatory, antimicrobial, and anticancer agents.[2][5]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Analog

This two-step protocol involves an initial Aldol condensation to form a chalcone, followed by cyclization with hydroxylamine.[5]

Step 1: Aldol Condensation to form a Chalcone Intermediate

-

Dissolve sodium hydroxide (1.0 g) in water (15 mL) in an Erlenmeyer flask and add ethanol (12 mL).

-

Cool the mixture in an ice bath with stirring.

-

Add 1-(4-bromophenyl)-3-methylbutan-1-one (1 equivalent) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents).

-

Allow the reaction to stir overnight. The product chalcone will precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Cyclization to form the Isoxazole Ring

-

Dissolve the chalcone intermediate from Step 1 in 95% ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.

-

Heat the mixture while stirring. While hot, add a solution of potassium hydroxide (2.5 equivalents) in water dropwise.

-

Continue heating for an additional 10-15 minutes after the addition is complete.

-

Cool the mixture and add water to induce crystallization. Complete the crystallization in an ice bath.

-

Collect the final 3-(4-bromophenyl)-5-aryl-isoxazole analog by vacuum filtration.

Visualization: Divergent Synthesis from the Ketone

This diagram shows how the core ketone can be used to generate different classes of heterocyclic compounds.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of synthesized compounds. A combination of spectroscopic and chromatographic techniques is required.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the standard for assessing the purity of the final compounds.

Typical HPLC Method:

-

Column: A reverse-phase C18 column is generally suitable.[6]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid (for MS compatibility) or phosphoric acid.[6]

-

Detection: UV detection is standard for aromatic ketones.[7][8]

Expert Insight: Direct analysis of ketones can sometimes be challenging. For trace-level environmental or biological samples, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is common.[7][8] However, researchers should be aware that ketone derivatization can be less efficient than for aldehydes and is sensitive to experimental conditions like relative humidity.[9] For purity analysis of synthesized compounds, direct UV-HPLC is typically sufficient and preferred for its simplicity.

Spectroscopic and Spectrometric Characterization

The following table summarizes the key analytical data used to confirm the structure of the synthesized derivatives.

| Technique | Purpose | Key Information Provided |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms the carbon-hydrogen framework, connectivity of atoms, and success of derivatization (e.g., appearance of new aromatic signals after Suzuki coupling). |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the exact mass of the compound, confirming the molecular formula. The Br isotopic pattern is a key diagnostic feature for the core scaffold. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the C=O stretch of the ketone or C=N and C-S bonds in heterocyclic analogs. |

| X-ray Crystallography | Absolute Structure Determination | Provides the definitive 3D structure of a compound in its solid state, which can be invaluable for understanding binding modes in drug design.[10] |

Pharmacological Landscape and Future Directions

While 1-(4-bromophenyl)-3-methylbutan-1-one itself is a building block, its derivatives and analogs are situated in a chemical space rich with pharmacological potential.

| Scaffold Type / Analog Class | Potential Therapeutic Area | Rationale / Supporting Evidence |

| Substituted Butan-1-one Analogs | Antihistaminic, Antibacterial | Derivatives of 1-(4-bromophenyl)-4-chlorobutan-1-one have been synthesized and screened for these activities.[11] |

| Triazole-Thio-Ethanone Derivatives | Antioxidant, Anticancer | Compounds containing the 1-(4-bromophenyl)ethanone moiety linked to a triazole have shown potent antioxidant activity.[12] |

| Thiazole & Pyrazole Heterocycles | Anti-inflammatory, Antimicrobial, Anticancer | Thiazole and pyrazole rings are well-known pharmacophores present in numerous approved drugs with a wide range of biological activities.[2][13] |

| Novel Aryl-Substituted Derivatives | Neurodegenerative Diseases, Pain | The development of novel ligands for targets like the imidazoline I2 receptors is a promising strategy for conditions such as Alzheimer's disease and chronic pain.[14] The ability to create diverse aryl derivatives via Suzuki coupling makes this an attractive area for exploration. |

Future Directions: A logical next step for a research program based on this scaffold would be to synthesize a focused library of derivatives using the methods described. This library could be screened against a panel of targets implicated in diseases like cancer, inflammation, or neurodegeneration.[15] Given the prevalence of related structures in kinase inhibitors, a kinase screening panel would be a high-priority starting point.

Conclusion

The 1-(4-bromophenyl)-3-methylbutan-1-one core is more than just a chemical; it is a platform for innovation. Its strategically positioned functional groups provide reliable and high-yielding pathways to diverse chemical libraries. By leveraging robust synthetic methodologies like Suzuki coupling and heterocyclic synthesis, and adhering to rigorous analytical quality control, researchers can efficiently explore the vast chemical space around this scaffold. The demonstrated links between its analogs and significant pharmacological activities underscore its potential as a foundational element in the development of next-generation therapeutics.

References

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Center for Biotechnology Information (PMC). [Link]

-

Ethanone, 1-(4-bromophenyl)-. SIELC Technologies. [Link]

-

pharmacologically active derivatives: Topics by Science.gov. Science.gov. [Link]

-

Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Royal Society of Chemistry. [Link]

-

4-bromoacetophenone. Organic Syntheses Procedure. [Link]

-

SYNTHESIS OF FEXOFENADINE DERIVATIVES FOR THEIR ANTIHISTAMINIC AND ANTIBACTERIAL ACTIVITIES. World Journal of Pharmaceutical Research (WJPR). [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

-

Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

-

synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl -. TSI Journals. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information (PMC). [Link]

-

N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association (ISCA). [Link]

-

Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]

-

Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. [Link]

-

New candidate compounds show promise for Alzheimer's and pain treatment. News-Medical.Net. [Link]

-

New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinformatics-Aided Tools. National Center for Biotechnology Information (PMC). [Link]504510/)

Sources

- 1. pharmacologically active derivatives: Topics by Science.gov [science.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. odinity.com [odinity.com]

- 6. Ethanone, 1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 7. waters.com [waters.com]

- 8. agilent.com [agilent.com]

- 9. klacp.ac.cn [klacp.ac.cn]

- 10. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpr.net [wjpr.net]

- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]

- 14. news-medical.net [news-medical.net]

- 15. New Drug Design Avenues Targeting Alzheimer’s Disease by Pharmacoinformatics-Aided Tools - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1H NMR Analysis of 1-(4-Bromophenyl)-3-methylbutan-1-one

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromophenyl)-3-methylbutan-1-one. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of organic molecules. This document outlines the theoretical basis for the expected ¹H NMR spectrum, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth interpretation of the spectral data. The methodologies described herein are grounded in established principles of NMR spectroscopy to ensure reliable and reproducible results.

Introduction

1-(4-Bromophenyl)-3-methylbutan-1-one is an aromatic ketone of interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical manufacturing. Accurate structural verification and purity assessment are critical for its application. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen nuclei (protons).

The unique electronic environment of each proton in 1-(4-Bromophenyl)-3-methylbutan-1-one results in a characteristic ¹H NMR spectrum. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a fingerprint of the molecule, allowing for unambiguous identification and quantification. This note will detail the expected spectral features and provide a robust protocol for their acquisition and analysis.

Principles of ¹H NMR Spectroscopy and Expected Spectral Features

The structure of 1-(4-Bromophenyl)-3-methylbutan-1-one dictates the appearance of its ¹H NMR spectrum. The molecule possesses several distinct sets of protons, each with a unique chemical shift and coupling pattern.

Molecular Structure:

-

Aromatic Protons (Ph): The protons on the phenyl ring are influenced by the electron-withdrawing bromine atom and the carbonyl group. This results in two distinct signals in the aromatic region, appearing as doublets due to coupling with adjacent protons. Protons ortho to the carbonyl group are typically more deshielded than those ortho to the bromine atom.

-

Aliphatic Protons:

-

α-Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear at a lower field compared to typical alkyl protons[1][2]. They will be split by the adjacent methine proton.

-

β-Methine Proton (-CH-): This proton is coupled to the α-methylene protons and the six equivalent methyl protons, resulting in a complex multiplet.

-

γ-Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent and will appear as a single doublet, split by the β-methine proton.

-

Understanding these fundamental principles allows for the prediction and subsequent interpretation of the ¹H NMR spectrum.[3][4][5][6]

Experimental Protocol

This section provides a step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of 1-(4-Bromophenyl)-3-methylbutan-1-one.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[7][8][9]

-

Sample Weighing: Accurately weigh 5-25 mg of 1-(4-Bromophenyl)-3-methylbutan-1-one into a clean, dry vial.[8]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or warm the sample to ensure complete dissolution.[8]

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[8][10]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.[7][9]

-

Labeling: Clearly label the NMR tube with the sample identification.[8]

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.[11]

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.[11][12]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[11][13]

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.[12][13]

-

Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, which is important for accurate integration.[11][14]

-

Receiver Gain: The receiver gain should be set automatically by the instrument to avoid signal clipping.[13]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.[10]

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak.

Data Interpretation and Analysis

The ¹H NMR spectrum of 1-(4-Bromophenyl)-3-methylbutan-1-one is expected to show four distinct signals with specific chemical shifts, multiplicities, and integrations.

Table 1: Predicted ¹H NMR Data for 1-(4-Bromophenyl)-3-methylbutan-1-one in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H ortho to C=O) | ~ 7.80 | Doublet (d) | 2H | ~ 8.5 |

| Aromatic (H ortho to Br) | ~ 7.58 | Doublet (d) | 2H | ~ 8.5 |

| α-Methylene (-CH₂-) | ~ 2.77 | Doublet (d) | 2H | ~ 7.0 |

| β-Methine (-CH-) | ~ 2.26 | Multiplet (m) | 1H | - |

| γ-Methyl (-CH₃) | ~ 0.97 | Doublet (d) | 6H | ~ 6.6 |

Data based on typical values for similar structures and publicly available data.[15]

-

Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.80 and 7.58 ppm correspond to the four aromatic protons. The downfield shift is due to the electron-withdrawing nature of the carbonyl group and the bromine atom. The characteristic "roofing" effect may be observed, where the inner peaks of the doublets are more intense, indicating strong coupling between these protons.[4]

-

Aliphatic Region (0.5-3.0 ppm):

-

The doublet at ~2.77 ppm is assigned to the α-methylene protons, which are deshielded by the adjacent carbonyl group.[1][2]

-

The multiplet around 2.26 ppm corresponds to the single β-methine proton. Its complex splitting pattern is a result of coupling to both the α-methylene and γ-methyl protons.

-

The upfield doublet at ~0.97 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the isobutyl moiety.

-

Workflow Diagram

The following diagram illustrates the complete workflow for the ¹H NMR analysis of 1-(4-Bromophenyl)-3-methylbutan-1-one.

Sources

- 1. Ketones | OpenOChem Learn [learn.openochem.org]

- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. How To [chem.rochester.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. rsc.org [rsc.org]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 15. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

Mass spectrometry of 1-(4-Bromophenyl)-3-methylbutan-1-one.

Application Note: Mass Spectrometry Profiling of 1-(4-Bromophenyl)-3-methylbutan-1-one

Executive Summary

1-(4-Bromophenyl)-3-methylbutan-1-one (CAS: 131895-07-3), often referred to as 4'-Bromoisovalerophenone , is a critical halogenated aromatic ketone. It serves as a pivotal intermediate in the synthesis of pharmaceutical APIs (e.g., bupropion analogues) and is increasingly monitored in forensic toxicology as a precursor for substituted cathinones (e.g., 4-bromo-isomethcathinone).

This guide provides a definitive technical framework for the identification and quantification of this compound. Unlike generic protocols, this note addresses the specific challenges posed by the bromine isotopic signature and the differentiation of the isobutyl moiety from its straight-chain isomer (valerophenone).

Chemical Characterization & Core Properties

| Property | Specification |

| IUPAC Name | 1-(4-Bromophenyl)-3-methylbutan-1-one |

| Common Name | 4'-Bromoisovalerophenone |

| Molecular Formula | C₁₁H₁₃BrO |

| Exact Mass | 240.0150 (⁷⁹Br) / 242.0129 (⁸¹Br) |

| Isotopic Pattern | Doublet (~1:1 ratio) at M and M+2 due to ⁷⁹Br/⁸¹Br natural abundance.[1] |

| Key Structural Features | Para-substituted benzene ring; Isobutyl ketone side chain. |

Method Development: The "Why" Behind the Protocol

Choice of Ionization: EI vs. ESI

-

GC-MS (Electron Ionization - EI): The Gold Standard for this compound. The molecule is non-polar, volatile, and thermally stable. EI provides a rich fragmentation fingerprint essential for structural elucidation, specifically distinguishing the alkyl side chain via the McLafferty rearrangement.

-

LC-MS (Electrospray Ionization - ESI): Recommended for trace analysis in biological matrices (plasma/urine) where derivatization is unwanted or when analyzing polar metabolites. The ketone carbonyl allows for protonation ([M+H]⁺), but fragmentation is limited without MS/MS.

Protocol A: GC-MS Analysis (Structural Identification)

Objective: Definitive identification using retention time and spectral fingerprinting.

Experimental Setup

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: A 5% phenyl phase provides optimal selectivity for aromatic isomers.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 µL injection) @ 250°C.

Temperature Program

-

Initial: 60°C (Hold 1 min) - Focuses volatiles.

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (Hold 3 min).

-

Total Run Time: ~15 minutes.

Mass Spectrometry Parameters (EI)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40–350.

-

Solvent Delay: 3.0 min.

Data Interpretation & Fragmentation Logic

The mass spectrum is dominated by two mechanistic pathways: Alpha-Cleavage and the McLafferty Rearrangement .[2][3]

-

Molecular Ion ([M]⁺):

-

m/z 240/242: Distinctive doublet of equal intensity. Usually low abundance (<10%) due to the stability of fragment ions.

-

-

Base Peak (Benzoyl Cation):

-

McLafferty Rearrangement Ion:

-

m/z 198/200: Formed via a 6-membered transition state.[2] The gamma-hydrogen (on the terminal methyls) transfers to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[3]

-

Neutral Loss: Propene (C₃H₆, 42 Da).

-

Fragment Structure: The enol radical cation of 4-bromoacetophenone [4-Br-Ph-C(OH)=CH₂]⁺.

-

-

Phenyl Cation:

-

m/z 155/157: Loss of CO from the benzoyl cation ([C₆H₄Br]⁺).

-

Differentiation from Isomer (4-Bromovalerophenone): While both isomers undergo McLafferty rearrangement to give m/z 198/200, 4'-Bromoisovalerophenone typically elutes earlier on non-polar columns due to the branched isobutyl chain having a lower boiling point than the straight n-butyl chain.

Protocol B: LC-MS/MS Analysis (Trace Quantification)

Objective: High-sensitivity quantification in complex matrices.

Experimental Setup

-

System: UHPLC coupled to Triple Quadrupole (QqQ).

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient

| Time (min) | %B | Curve |

| 0.0 | 10 | Initial |

| 1.0 | 10 | Hold |

| 5.0 | 95 | Linear |

| 7.0 | 95 | Wash |

| 7.1 | 10 | Re-equilibration |

MS/MS Transitions (ESI Positive)

-

Precursor Ion: m/z 241.0 (⁷⁹Br) / 243.0 (⁸¹Br) [M+H]⁺

-

Quantifier Transition: 241.0 → 183.0 (Loss of Isobutane/Isobutene side chain). Collision Energy: ~20 eV.

-

Qualifier Transition: 241.0 → 155.0 (Loss of side chain + CO). Collision Energy: ~35 eV.

Visualizing the Science

Figure 1: Analytical Workflow

This flowchart illustrates the decision matrix for selecting the appropriate protocol based on sample type.

Caption: Decision tree for selecting GC-MS vs LC-MS based on sample matrix and analytical goals.

Figure 2: Fragmentation Mechanism (EI)

Visualizing the competition between Alpha-Cleavage and McLafferty Rearrangement.

Caption: Mechanistic pathways in EI-MS. The McLafferty rearrangement confirms the isobutyl chain structure.

Troubleshooting & Quality Control

-

Ghost Peaks: If you observe peaks at m/z 183 without the parent ion or the McLafferty ion, check for thermal degradation in the injector port. Lower the inlet temperature to 230°C.

-

Carryover: Brominated compounds are "sticky" on active sites. Use a solvent wash (Dichloromethane) between runs.

-

Isotope Validation: Always verify the 1:1 intensity ratio for the M and M+2 peaks. A deviation suggests interference or co-elution with a non-brominated contaminant.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Ethanone, 1-(4-bromophenyl)- (4-Bromoacetophenone).[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]. (Accessed Oct 2023). Note: Used as reference for the m/z 198 fragment.

-

McLafferty, F. W. (1959).[6] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[6] (Foundational text on the rearrangement mechanism).

-

Sales Martinez, C., et al. (2016).[7] "Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry." Journal of Chromatography A. (Reference for GC-APCI behavior of brominated aromatics).

Sources

- 1. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Purity Isolation of 1-(4-Bromophenyl)-3-methylbutan-1-one via Automated Flash Column Chromatography

Abstract: This application note provides a detailed protocol for the purification of 1-(4-Bromophenyl)-3-methylbutan-1-one, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation parameters. The subsequent flash chromatography protocol is designed for high-resolution separation, yielding the target compound with excellent purity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for aryl ketones.

Introduction: The Purification Challenge

1-(4-Bromophenyl)-3-methylbutan-1-one is an aryl ketone of significant interest in medicinal chemistry and drug development. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The structural similarity of these components to the target molecule necessitates a highly selective purification technique to achieve the stringent purity requirements for subsequent synthetic steps and biological screening.

Column chromatography is a fundamental and powerful technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1][2] The choice of these phases is critical for achieving effective separation.[1] For compounds like 1-(4-Bromophenyl)-3-methylbutan-1-one, which possess moderate polarity due to the ketone functional group and the bromophenyl moiety, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.

This application note details a systematic workflow for the purification of this ketone, starting with the crucial step of solvent system optimization via TLC, followed by a comprehensive, step-by-step protocol for automated flash column chromatography.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is imperative to determine the optimal mobile phase composition that will effectively separate the target compound from impurities. TLC is a rapid and economical technique for this purpose.[3][4] The goal is to identify a solvent system that provides a retardation factor (Rf) of approximately 0.25-0.35 for the desired compound.[5] This Rf range generally translates to good separation on a silica gel column.

The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a key parameter in chromatography.[6][7]

Protocol for TLC Analysis:

-

Prepare TLC Plates: Use silica gel coated plates. Gently draw a pencil line about 1 cm from the bottom of the plate to serve as the origin.

-

Spot the Sample: Dissolve a small amount of the crude 1-(4-Bromophenyl)-3-methylbutan-1-one in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated amount of the solution onto the origin line of the TLC plate.

-

Prepare Developing Chambers: Prepare a series of developing chambers (beakers covered with a watch glass) containing different ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Develop the Plates: Place the spotted TLC plates in the developing chambers, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

Visualize the Spots: Remove the plates and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (as the aromatic ring will absorb UV light) and/or by staining with a suitable reagent like potassium permanganate or an anisaldehyde stain, which is selective for aldehydes and ketones.[3]

-

Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

-

Select the Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to 1-(4-Bromophenyl)-3-methylbutan-1-one and any impurity spots, with the target compound having an Rf value in the 0.25-0.35 range. A literature search suggests that a mixture of heptane and dichloromethane (1:1) is an effective eluent for this compound.[8]

Automated Flash Column Chromatography Protocol

Automated flash chromatography offers significant advantages over traditional gravity columns, including higher resolution, faster separation times, and improved reproducibility. The following protocol is designed for a typical automated flash chromatography system.

Materials and Equipment

-

Automated flash chromatography system with a UV detector

-

Pre-packed silica gel column (particle size 40-63 µm)

-

Crude 1-(4-Bromophenyl)-3-methylbutan-1-one

-

HPLC-grade solvents (Hexanes/Heptane and Ethyl Acetate/Dichloromethane) determined from TLC analysis

-

Sample loading syringe or solid loader cartridge

-

Fraction collector with appropriately sized test tubes or vials

Column and System Preparation

-

Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general rule of thumb is a silica-to-sample weight ratio of 30:1 for simple separations and up to 100:1 for more challenging separations.[9]

-

Column Equilibration: Install the selected silica gel column onto the flash system. Equilibrate the column by flushing it with the initial, less polar mobile phase (e.g., 100% hexanes or the starting solvent of the gradient) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and provides a stable baseline.

Sample Loading

Proper sample loading is critical for achieving sharp, well-resolved peaks. Two common methods are wet loading and dry loading.

-

Wet Loading:

-

Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane).

-

Draw the dissolved sample into a syringe and inject it onto the column through the system's injection port.

-

Causality: This method is quick but can lead to band broadening if too much or too strong of a solvent is used, as it can interfere with the initial adsorption of the sample onto the stationary phase.[10]

-

-

Dry Loading:

-

Dissolve the crude sample in a suitable solvent.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.[9]

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.

-

Load this powder into an empty solid loader cartridge and attach it to the flash system.

-

Elution and Fraction Collection

The elution method can be either isocratic (constant solvent composition) or gradient (solvent composition changes over time). For separating complex mixtures, a gradient elution is generally more effective.[12][13]

-

Elution Method:

-

Isocratic Elution: If TLC shows good separation with a single solvent system, an isocratic run can be used.[12]

-

Gradient Elution: For most purifications of synthetic reaction mixtures, a linear gradient is recommended.[12] This involves starting with a weak mobile phase (e.g., 100% hexanes) and gradually increasing the percentage of the stronger, more polar solvent (e.g., ethyl acetate or dichloromethane).[12] This allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities. A shallow gradient often provides the best resolution.[14]

-

-

Flow Rate: Set an appropriate flow rate based on the column size. The manufacturer's recommendations should be followed to ensure optimal performance and avoid excessive backpressure.

-

Detection: Set the UV detector to a wavelength where the target compound has strong absorbance (e.g., 254 nm, due to the aromatic ring).

-

Fraction Collection: Configure the fraction collector to collect fractions based on the UV signal (peak-based collection).[15] Set a threshold to trigger collection when the absorbance rises above the baseline and to stop when it returns.

Post-Purification Analysis

-

TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure 1-(4-Bromophenyl)-3-methylbutan-1-one.[3] Spot every few fractions on a TLC plate and develop it using the optimized solvent system.

-

Pooling and Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 1-(4-Bromophenyl)-3-methylbutan-1-one.

-

Purity and Identity Confirmation: Confirm the purity and identity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful purification was reported to yield the product as a colorless solid.[8]

Visualization of the Purification Workflow

The following diagrams illustrate the key stages of the purification process.

Caption: Workflow for the purification of 1-(4-Bromophenyl)-3-methylbutan-1-one.

Caption: Key steps in the automated flash chromatography process.

Summary of Key Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds.[1] |

| Mobile Phase | Hexanes/Ethyl Acetate or Heptane/Dichloromethane | To be optimized by TLC to achieve an Rf of 0.25-0.35 for the target compound.[5] |

| Elution Mode | Gradient Elution | More effective for separating complex mixtures with components of varying polarities.[12][13] |

| Sample Loading | Dry Loading | Minimizes band broadening and improves separation resolution.[9][11] |

| Detection | UV (e.g., 254 nm) | The aromatic ring in the molecule allows for sensitive detection. |

| Fraction Collection | Peak-Based | Ensures that only the eluting compounds are collected, minimizing solvent waste.[15] |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Separation | - Inappropriate solvent system- Column overloading- Sample dissolved in too strong a solvent (wet loading) | - Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded onto the column.- Use the dry loading method or dissolve the sample in a weaker solvent.[10] |

| Peak Tailing | - Compound interacting too strongly with the silica- Column degradation | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Use a new column. |

| Compound Not Eluting | - Mobile phase is too weak (non-polar) | - Increase the polarity of the mobile phase in the gradient. |

| Compound Elutes Too Quickly | - Mobile phase is too strong (polar) | - Start the gradient with a weaker mobile phase or use a shallower gradient. |

| High Backpressure | - Blockage in the system- Flow rate is too high- Precipitated sample in the column | - Check for blockages in the tubing and frits.[1]- Reduce the flow rate.- Ensure the sample is fully dissolved before loading; consider pre-filtering the sample solution.[16] |

Conclusion

The successful purification of 1-(4-Bromophenyl)-3-methylbutan-1-one is readily achievable through a systematic approach that combines preliminary method development with TLC and subsequent automated flash column chromatography. By carefully selecting the stationary and mobile phases, employing the appropriate sample loading technique, and optimizing the elution gradient, researchers can consistently obtain the target compound with high purity. This protocol provides a robust and reliable foundation for the purification of this and structurally related aryl ketones, which is a critical step in the drug discovery and development pipeline.

References

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

-

Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

-

Arbeiterkammer. (2026, January 6). Rf Value In Chromatography: Calculation And Significance. [Link]

-

BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. [Link]

-

Vedantu. (n.d.). Rf Value in Chemistry: Meaning, Formula & Example Calculation. [Link]

-

Quora. (2018, July 9). What is the importance of the RF value in chromatography?. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Diagnosing Chromatography Problems & Troubleshooting. [Link]

-

UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. [Link]

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]

-

Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. [Link]

-

Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). [Link]

-

Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PMC. [Link]

-

Unknown. (n.d.). How to run column chromatography. [Link]

-

National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

-

Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]

-

ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. [Link]

-

Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. [Link]

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

-

National Center for Biotechnology Information. (2017, October 15). Capillary Liquid Chromatography Fraction Collection and Post-Column Reaction Using Segmented Flow Microfluidics. PMC. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Identification of Unknowns Lab. Organic Chemistry at CU Boulder. [Link]

-

Biocompare. (2023, May 18). Chromatography Column Selection Guide. [Link]

-

Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

-

Unknown. (n.d.). Thin Layer Chromatography. [Link]

-

Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

-

Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

-

ACS Omega. (2020, June 11). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]

- Google Patents. (n.d.).

-

Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub. [Link]

-

Restek Resource Hub. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]

-

Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

-

Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

-

PubMed. (2013, November 22). Simultaneous optimization of mobile phase composition, column nature and length to analyse complex samples using serially coupled columns. [Link]

-

JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]

-

Unknown. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

-

Unknown. (n.d.). COLUMN CHROMATOGRAPHY. [Link]

-

MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. rnlkwc.ac.in [rnlkwc.ac.in]

- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Arbeiterkammer | Arbeiterkammer [arbeiterkammer.at]

- 7. Rf Value in Chemistry: Meaning, Formula & Example Calculation [vedantu.com]

- 8. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 10. halocolumns.com [halocolumns.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. biotage.com [biotage.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]

- 15. gilson.com [gilson.com]

- 16. Chromatography [chem.rochester.edu]

High-Purity Recrystallization of 1-(4-Bromophenyl)-3-methylbutan-1-one: A Detailed Protocol and Application Guide

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 1-(4-Bromophenyl)-3-methylbutan-1-one via recrystallization. As a key intermediate in various synthetic pathways, the purity of this aromatic ketone is paramount for ensuring high yields and predictable outcomes in subsequent reactions. This guide moves beyond a simple list of steps to explain the underlying chemical principles, offering researchers the tools to not only execute the protocol but also to troubleshoot and adapt it. We will cover solvent system selection, a step-by-step methodology, characterization of the final product, and a guide to overcoming common challenges such as oiling out and poor crystal formation.

The Foundational Principle: Differential Solubility

Recrystallization is a powerful purification technique for solid compounds that hinges on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature.[1][] The ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As this solution is allowed to cool, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are either present in much smaller concentrations or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[1][4]

The success of this technique is therefore critically dependent on the choice of solvent, which must satisfy several key criteria:

-

The target compound should be highly soluble at the solvent's boiling point.

-

The target compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).

-

The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

-

The solvent must be chemically inert with respect to the compound being purified.

Strategic Solvent Selection for an Aromatic Ketone

The molecular structure of 1-(4-Bromophenyl)-3-methylbutan-1-one—featuring a polar ketone group, a large nonpolar bromophenyl ring, and an isobutyl group—suggests a moderate overall polarity. This information is key to selecting an appropriate solvent system. A rule of thumb suggests that solvents with functional groups similar to the solute are often effective solubilizers.[5] Therefore, polar protic solvents like ethanol or polar aprotic solvents like acetone are excellent starting points.

For this specific compound, a single-solvent system using ethanol or isopropanol is often effective. Ethanol, in particular, is a good choice as it is readily available, has a suitable boiling point (78 °C), and is relatively non-toxic. A mixed-solvent system, such as hexane/ethyl acetate or heptane/dichloromethane, can also be employed, especially when a single solvent does not provide the ideal solubility curve.[6][7] In a mixed system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added to induce precipitation.[8]

The following table summarizes potential solvents for the recrystallization of 1-(4-Bromophenyl)-3-methylbutan-1-one.

| Solvent System | Type | Boiling Point (°C) | Rationale & Considerations |

| Ethanol | Single | 78 | Good general-purpose polar protic solvent. Often provides a desirable solubility gradient for aromatic ketones. A similar compound, 1-(4-bromophenyl)but-3-yn-1-one, was successfully crystallized from ethanol.[9] |

| Isopropanol | Single | 82 | Similar properties to ethanol but slightly less polar. Can sometimes offer better recovery if the compound is too soluble in cold ethanol. |

| Hexane/Ethyl Acetate | Mixed | Variable | A common system for compounds of moderate polarity.[6] The compound is dissolved in a minimal amount of hot ethyl acetate, and hot hexane is added dropwise until the solution becomes faintly cloudy (the saturation point). |

| Water | Single | 100 | While water is an excellent solvent for highly polar compounds, it is generally a poor choice for organic molecules like the target compound unless they possess highly polar functional groups.[5] |

Based on this analysis, ethanol is recommended as the primary solvent for this protocol due to its proven efficacy with similar structures and its favorable safety profile.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 1-(4-Bromophenyl)-3-methylbutan-1-one. Adjust volumes accordingly for different scales.

Materials and Equipment:

-

Crude 1-(4-Bromophenyl)-3-methylbutan-1-one

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks (250 mL and 150 mL)

-

Hotplate with stirring capability

-

Glass funnel and fluted filter paper (for hot filtration, if needed)

-

Büchner funnel and filter flask

-

Vacuum source

-

Spatula and glass stirring rod

-

Ice-water bath

Step-by-Step Methodology:

-

Dissolution: Place the crude solid (approx. 5 g) into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 20-25 mL of ethanol. Heat the mixture gently on a hotplate with stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes recovery.

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Place a fluted filter paper into a glass funnel and rest it on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[8] Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Transfer the crystalline slurry into the funnel and apply the vacuum to draw the mother liquor away from the crystals.

-

Washing: With the vacuum still applied, wash the crystals with a small portion (5-10 mL) of ice-cold ethanol. This wash removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent is critical to prevent the purified product from redissolving.

-

Drying: Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. For final drying, transfer the crystals to a watch glass and let them dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol Workflow Visualization

The following diagram outlines the key stages of the recrystallization process.

Sources

- 1. praxilabs.com [praxilabs.com]

- 3. youtube.com [youtube.com]

- 4. mt.com [mt.com]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. reddit.com [reddit.com]

- 7. 1-(4-bromophenyl)-3-methylbutan-1-one synthesis - chemicalbook [chemicalbook.com]

- 8. rubingroup.org [rubingroup.org]

- 9. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one

Ticket ID: #FC-BR-ISO-001 Subject: Yield Optimization & Troubleshooting for 1-(4-Bromophenyl)-3-methylbutan-1-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one (CAS: 131895-07-3) is a classic electrophilic aromatic substitution. While the Friedel-Crafts Acylation is the industrial workhorse for this transformation, it is plagued by three common failure modes: catalyst deactivation , regio-isomer contamination (ortho-substitution), and workup emulsions .

This guide provides a self-validating protocol to maximize yield (>85%) and purity. It prioritizes the Friedel-Crafts route but includes a high-fidelity Organometallic alternative (Weinreb Amide) for applications requiring >99% regiopurity.

Module 1: The Standard Protocol (Friedel-Crafts Acylation)

The Core Issue: Users often treat Aluminum Chloride (

Optimized Reagent Stoichiometry

| Component | Role | Equiv. | Critical Quality Attribute (CQA) |

| Bromobenzene | Substrate | 1.0 | Dry (<0.05% |

| Isovaleryl Chloride | Electrophile | 1.1 | Freshly distilled. Hydrolyzes to acid (unreactive) if old. |

| Lewis Acid | 1.2 | Must be free-flowing powder. Yellow/clumped = hydrated/dead. | |

| DCM ( | Solvent | 5-10V | Anhydrous. Stabilizes the intermediate complex. |

Step-by-Step Workflow

-

System Prep: Flame-dry a 3-neck RBF under

flow. Attach a pressure-equalizing addition funnel and a gas trap (HCl evolution). -

Catalyst Slurry: Charge

(1.2 eq) and anhydrous DCM. Cool to 0°C .[1]-

Why? Controlling the exotherm during acyl chloride addition prevents decomposition.

-

-

Electrophile Formation: Add Isovaleryl Chloride (1.1 eq) dropwise. Stir for 15 min.

-

Observation: The slurry should homogenize slightly as the acylium ion forms.

-

-

Substrate Addition: Add Bromobenzene (1.0 eq) diluted in DCM dropwise over 30-45 mins.

-

Control Point: Maintain internal temp <5°C to maximize para-selectivity.

-

-

Reaction Phase: Allow to warm to Room Temp (RT). Stir for 2-4 hours.

-

Monitor: TLC (Hexane/EtOAc 9:1). Product

~0.5; Bromobenzene

-

-

Quench: See Module 3.

Module 2: Troubleshooting & FAQs

Q1: My reaction turns into a solid, unstirrable red brick. What happened?

Diagnosis: This is the "Red Oil" phenomenon. The product-aluminum complex is insoluble in non-polar solvents and can precipitate out, trapping unreacted reagents. Solution:

-

Immediate Fix: Add more anhydrous DCM to solubilize the complex.

-

Prevention: Use Nitrobenzene as a co-solvent (though toxic/hard to remove) or ensure high dilution (10-15 volumes of DCM) from the start.

Q2: I see significant starting material (Bromobenzene) despite refluxing.

Diagnosis: Catalyst Deactivation.

Root Cause: Moisture in the system has converted

Q3: I have 10-15% of the ortho-isomer. How do I remove it?

Diagnosis: Thermodynamic vs. Kinetic Control failure. Mechanism: The bulky isobutyl group and the bromine atom usually enforce para selectivity sterically. High temperatures (>40°C) during addition promote ortho attack. Purification:

-

Recrystallization: The para isomer is significantly more crystalline. Recrystallize from hot Ethanol or Hexane/EtOAc. The oily ortho isomer usually stays in the mother liquor.

Module 3: Workup & Isolation (The "Emulsion Killer")

The most common yield loss occurs during the quench. The aluminum salts form gelatinous

The "Acidic Quench" Protocol

-

Prepare: 200g Ice + 50mL conc. HCl (37%) in a large beaker.

-

Pour: Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

-

Chemistry:

prevents the formation of amphoteric aluminum hydroxides, keeping Aluminum in the water-soluble

-

-

Phase Cut: Separate the organic (DCM) layer.

-

Wash:

-

1x Water

-

1x Sat.

(removes residual acid) -

1x Brine

-

-

Dry:

(Avoid

Module 4: Advanced Optimization (Route B: Weinreb Amide)

For pharmaceutical applications requiring >99.5% purity (no ortho isomer), the Friedel-Crafts route is inferior. Use the Grignard-Weinreb approach.

Logic: This route builds the ketone from a pre-functionalized para-bromo precursor, guaranteeing regiochemistry.

Protocol Summary:

-

Precursor: 4-Bromobenzoyl chloride

N-methoxy-N-methyl-4-bromobenzamide (Weinreb Amide). -

Reagent: Isobutylmagnesium bromide (2.0 eq) in THF.

-

Reaction: Add Grignard to Amide at 0°C.

-

Mechanism: The Magnesium chelates between the carbonyl and methoxy oxygen, forming a stable tetrahedral intermediate that prevents over-addition (no tertiary alcohol formation).

-

Yield: Typically 90-95% with zero regio-isomers.

Comparison of Routes

| Feature | Route A: Friedel-Crafts | Route B: Weinreb Amide |

| Cost | Low (Commodity reagents) | Moderate (Weinreb precursor) |

| Atom Economy | High | Lower |

| Regio-Purity | ~90-95% para | 100% para |

| Scalability | Excellent (Kg scale) | Good (requires THF handling) |

Visualizations

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the pathway and where specifically the yield is determined.

Caption: The Friedel-Crafts pathway showing the stoichiometric trap at the Product-Complex stage.[2][3]

Figure 2: Workup Decision Tree

Follow this logic to resolve emulsions and maximize recovery.

Caption: Troubleshooting logic for breaking Aluminum-based emulsions during extraction.

References

-

Friedel-Crafts Acyl

- Source: Master Organic Chemistry.

-

URL:[Link]

- Industrial Synthesis & Yield Data Source: ChemicalBook. "1-(4-bromophenyl)-3-methylbutan-1-one Synthesis and Industrial Routes."

-

Workup Optimiz

- Source: University of Rochester, Dept of Chemistry. "How to Manage an Emulsion."

-

URL:[Link]

-

Weinreb Amide Altern

-

Regioselectivity in Acyl

- Source: LibreTexts Chemistry.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studymoose.com [studymoose.com]

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and challenges encountered during its preparation, primarily via the Friedel-Crafts acylation pathway.

Introduction: The Synthetic Landscape

The synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one, a valuable ketone intermediate, is most commonly achieved through the Friedel-Crafts acylation of bromobenzene with isovaleryl chloride (3-methylbutanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while straightforward in principle, is susceptible to several side reactions and experimental pitfalls that can impact yield, purity, and scalability. This guide addresses these challenges in a practical, question-and-answer format to help you optimize your synthetic protocol.

Core Reaction Pathway

The primary objective is the selective acylation at the para position of bromobenzene, driven by the ortho-, para-directing nature of the bromine substituent.

Caption: Desired Friedel-Crafts acylation pathway.

Troubleshooting and FAQs

This section directly addresses specific issues you might encounter during your experiments.

Q1: My reaction yield is very low, or the reaction failed entirely. What are the most likely causes?

A low or non-existent yield in a Friedel-Crafts acylation is one of the most common issues and typically points to problems with the catalyst or reaction environment rather than complex side reactions.

Primary Causes & Solutions:

-

Catalyst Deactivation by Moisture: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic and reacts violently with water.[2] Any moisture present in your glassware, solvent, bromobenzene, or isovaleryl chloride will hydrolyze and deactivate the catalyst, halting the reaction.

-

Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Use anhydrous solvents, and ensure starting materials are dry.

-

-

Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or slightly more) of AlCl₃. The reason is that the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction cycle.[1][2]

-

Solution: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically isovaleryl chloride) to ensure the reaction goes to completion.

-

-